

Application Notes: High-Throughput Screening for Cap-Dependent Endonuclease Inhibitors

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Compound of Interest

Compound Name: *Cap-dependent endonuclease-IN-9*

Cat. No.: *B12417631*

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Introduction

The cap-dependent endonuclease (CEN), an essential enzyme for many segmented negative-strand RNA viruses like influenza and bunyaviruses, is a prime target for novel antiviral drug development. This enzyme facilitates a process known as "cap-snatching," where it cleaves the 5' cap from host cellular mRNAs to generate a primer for viral mRNA transcription. Inhibiting this process effectively halts viral replication. High-throughput screening (HTS) plays a pivotal role in identifying novel small molecule inhibitors of CEN. This document provides detailed protocols for common HTS assays, summarizes key quantitative data for known inhibitors, and illustrates the underlying viral mechanism and screening workflow.

Signaling Pathway: The Cap-Snatching Mechanism

The cap-snatching process is a critical initial step in the transcription of viral mRNA. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, orchestrates this process. The N-terminal domain of the PA subunit (PA-N) houses the endonuclease active site. The process begins with the PB2 subunit binding to the 5' cap of host pre-mRNAs. The PA subunit then cleaves the host mRNA 10-13 nucleotides downstream of the cap. This capped fragment serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs.

- To cite this document: BenchChem. [Application Notes: High-Throughput Screening for Cap-Dependent Endonuclease Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12417631#high-throughput-screening-for-cap-dependent-endonuclease-inhibitors>]

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